REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([N:6]([CH2:14][CH2:15][CH2:16][CH3:17])[C:7]([NH:9][CH2:10][CH2:11][CH2:12][CH3:13])=[O:8])=[O:5])#[N:2].[OH-].[Na+]>CO>[CH2:10]([N:9]1[C:1]([NH2:2])=[CH:3][C:4](=[O:5])[N:6]([CH2:14][CH2:15][CH2:16][CH3:17])[C:7]1=[O:8])[CH2:11][CH2:12][CH3:13] |f:1.2|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(=O)N(C(=O)C=C1N)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.04 g | |
YIELD: PERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |